Isoxadifen-ethyl

説明

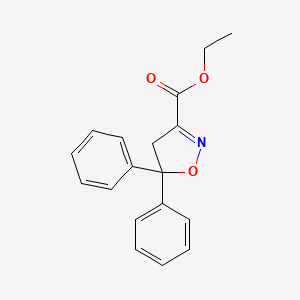

Structure

3D Structure

特性

IUPAC Name |

ethyl 5,5-diphenyl-4H-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-21-17(20)16-13-18(22-19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKVXOJATACCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040360 | |

| Record name | Ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

163520-33-0 | |

| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163520-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxadifen-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163520330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5,5-diphenyl-2-isoxazoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXADIFEN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71LF32W32E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Impurities of Isoxadifen-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isoxadifen-ethyl, a widely used herbicide safener. It delves into the associated impurities that can arise during production, offering detailed experimental protocols and data to support researchers and professionals in the field.

Core Synthesis Pathways of this compound

Two principal synthetic routes for this compound have been identified in the scientific and patent literature. These pathways differ in their starting materials, reaction complexity, and impurity profiles.

Pathway 1: Cycloaddition of 1,1-Diphenylethene and Ethyl 2-chloro-2-(hydroxyimino)acetate

This pathway involves the reaction of 1,1-diphenylethene with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a base.[1] The base, typically an organic amine like triethylamine or an alkali metal compound, facilitates the cycloaddition reaction to form the isoxazoline ring of this compound.[1]

While this method is direct, it is reported to generate a significant amount of by-products, estimated to be around 20%.[1] This high impurity level necessitates extensive purification, often involving column chromatography, which can be a drawback for large-scale industrial production.[1]

A representative experimental protocol for this pathway is described as follows:

-

Dissolve 1,1-diphenylethene and triethylamine in a suitable solvent such as ether at 0°C.

-

Add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature with continuous stirring.

-

After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Pathway 2: Multi-step Synthesis from Benzophenone and Ethyl Pyruvate

This alternative pathway is a multi-step process that is reported to be cleaner and produce fewer by-products, making it more suitable for industrial applications.[2] The synthesis proceeds through the following key steps:

-

Cross-Aldol Condensation: Benzophenone reacts with ethyl pyruvate in the presence of a base (e.g., sodium hydroxide) to form ethyl 2-oxo-4,4-diphenyl-3-butenoate (ethyl distyrene ketoacetate). To minimize side reactions, such as the self-condensation of ethyl pyruvate, it is crucial to add the benzophenone to the alkaline solution before the dropwise addition of ethyl pyruvate.

-

Oximation: The resulting keto-ester undergoes an oximation reaction with hydroxylamine hydrochloride to form the corresponding oxime.

-

Cyclization: The final step involves an intramolecular addition and ring-closure reaction of the oxime intermediate to yield this compound.

A general experimental protocol for this pathway is as follows:

Step 1: Cross-Aldol Condensation

-

Prepare an aqueous solution of a base (e.g., sodium hydroxide).

-

Add benzophenone to the basic solution.

-

Slowly add ethyl pyruvate to the mixture while maintaining the reaction temperature.

-

After the reaction is complete, remove the solvent and purify the intermediate, for example, by recrystallization from ethanol.

Step 2: Oximation

-

Mix the ethyl 2-oxo-4,4-diphenyl-3-butenoate with hydroxylamine hydrochloride.

-

Heat the mixture to the desired reaction temperature and then continue stirring at room temperature.

-

Isolate the oxime product by filtration and drying.

Step 3: Cyclization

-

Treat the oxime intermediate with a suitable reagent to induce cyclization and form this compound.

-

The final product can be purified by recrystallization.

Impurity Profile of this compound

The purity of this compound is a critical factor for its efficacy and safety. A certified reference material for this compound indicates a purity of 99.4%, implying the presence of up to 0.6% of impurities. The nature and quantity of these impurities are highly dependent on the synthesis pathway employed.

Impurities from Pathway 1

As previously mentioned, the cycloaddition reaction of 1,1-diphenylethene can lead to a complex mixture of by-products. While the specific structures of all impurities are not extensively detailed in publicly available literature, potential side reactions could include dimerization or polymerization of the starting materials under the reaction conditions. The use of triethylamine as a base can also lead to the formation of quaternary ammonium salts as by-products.

Impurities from Pathway 2

The multi-step synthesis is generally considered to be a cleaner process. However, potential impurities can still arise. One likely source of impurities is the self-condensation of ethyl pyruvate during the initial aldol condensation step, especially if the reaction conditions are not carefully controlled. This could lead to the formation of various condensation products that would need to be removed in subsequent purification steps. Incomplete reactions at each stage (condensation, oximation, and cyclization) can also result in the presence of unreacted starting materials and intermediates in the final product.

Table 1: Summary of Potential Impurities

| Synthesis Pathway | Potential Impurity Source | General Class of Impurity |

| Pathway 1 | Side reactions of starting materials | Dimers, Polymers |

| Reaction with triethylamine | Quaternary ammonium salts | |

| Pathway 2 | Self-condensation of ethyl pyruvate | Pyruvate condensation products |

| Incomplete reactions | Unreacted starting materials and intermediates |

Analytical Methodologies for Impurity Profiling

A range of analytical techniques are employed to identify and quantify the impurities in this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for determining the purity of the final product. For the structural elucidation of unknown impurities, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method can be used for the routine quality control of this compound and for the quantification of known impurities.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance.

-

Quantification: Quantification is achieved by comparing the peak areas of the impurities to that of a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structures of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the identification and quantification of a wide range of impurities, including those that are not amenable to GC analysis.

-

Chromatography: Similar to HPLC, a reversed-phase separation is commonly used.

-

Ionization: Electrospray ionization (ESI) is a suitable ionization technique for this compound and its related compounds.

-

Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can provide high selectivity and sensitivity for the quantification of specific target impurities.

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the described synthesis pathways for this compound.

Caption: Synthesis Pathway 1 for this compound.

References

Mechanism of action of Isoxadifen-ethyl as a herbicide safener

An In-depth Technical Guide on the Core Mechanism of Action of Isoxadifen-ethyl as a Herbicide Safener

Introduction

This compound is a chemical agent used in agriculture to protect crops from injury caused by certain herbicides.[1] Classified as a herbicide safener, it is applied in combination with herbicides to enhance the crop's tolerance without compromising the herbicide's efficacy against target weeds.[2][3] This selectivity is crucial in modern agriculture for effective weed management in major cereal crops such as maize (Zea mays) and rice (Oryza sativa).[4][5] this compound is particularly effective in safening crops against herbicides with various modes of action, including acetolactate synthase (ALS) inhibitors (e.g., nicosulfuron, foramsulfuron) and acetyl-CoA carboxylase (ACCase) inhibitors (e.g., fenoxaprop-p-ethyl). The primary mechanism underlying its protective effect is the induced enhancement of the crop's intrinsic herbicide detoxification pathways.

Core Mechanism of Action: Enhanced Herbicide Metabolism

The fundamental action of this compound is to accelerate the metabolic breakdown of herbicides into non-phytotoxic metabolites within the crop plant. This process prevents the herbicide from reaching its target site at a concentration high enough to cause injury. Safeners like this compound do not typically alter the metabolic pathway itself but significantly increase the rate of detoxification. Upon entering the plant, this compound, which is an ethyl ester, is hydrolyzed to its biologically active form: 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid. This active metabolite then triggers a signaling cascade that leads to the up-regulation of genes encoding key detoxification enzymes.

The herbicide detoxification process in plants is generally a three-phase system, and this compound enhances components across these phases:

-

Phase I: Transformation: Enzymes, primarily Cytochrome P450 monooxygenases (CYPs), modify the herbicide molecule by introducing functional groups (e.g., -OH). This often results in a slight decrease in toxicity but critically prepares the molecule for Phase II.

-

Phase II: Conjugation: Transferase enzymes, such as Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs), conjugate the modified herbicide with endogenous molecules like glutathione or glucose. This step significantly increases the herbicide's water solubility and detoxifies it.

-

Phase III: Sequestration: The detoxified herbicide conjugates are actively transported and sequestered in the vacuole or apoplast by ATP-binding cassette (ABC) transporters, permanently removing them from metabolically active regions of the cell.

This compound stimulates the expression and activity of enzymes and transporters in all three phases, leading to a coordinated and potent enhancement of the crop's ability to tolerate the herbicide.

Molecular Action: Induction of Detoxification Gene Families

Research has identified several key gene families that are consistently upregulated by this compound treatment, leading to enhanced herbicide metabolism.

Glutathione S-Transferases (GSTs)

GSTs are a major family of enzymes induced by this compound and play a central role in Phase II detoxification. They catalyze the conjugation of the tripeptide glutathione to a wide range of herbicides, rendering them non-toxic. Studies in maize have shown that this compound, alone or with nicosulfuron, upregulates specific GST genes, including ZmGSTIV, ZmGST6, and ZmGST31. Similarly, in rice, the expression of GSTU6 was enhanced by this compound hydrolysate.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are critical for Phase I metabolism of many herbicides. This compound effectively increases CYP activity, enhancing the plant's ability to hydroxylate or dealkylate herbicide molecules. This action is crucial for the detoxification of herbicides like foramsulfuron and nicosulfuron in maize. The involvement of CYPs is supported by experiments where known CYP inhibitors, such as malathion or piperonyl butoxide, reverse the safening effect of this compound.

UDP-Glucosyltransferases (UGTs)

UGTs are another key group of Phase II enzymes that conjugate glucose to herbicides, increasing their polarity and facilitating their sequestration. This compound has been shown to induce UGTs. For instance, the expression of DIMBOA UGT BX8 in rice was found to be enhanced by the safener.

ATP-Binding Cassette (ABC) Transporters

Phase III of detoxification involves the removal of herbicide conjugates from the cytoplasm. ABC transporters, such as multidrug resistance-associated proteins (MRPs), are responsible for this transport into the vacuole. The expression of the ZmMRP1 gene in maize was upregulated by this compound, indicating that the safener enhances the entire detoxification pipeline, from initial metabolism to final sequestration.

References

The Core Mechanism of Isoxadifen-Ethyl as a Herbicide Safener in Maize and Rice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxadifen-ethyl is a critical herbicide safener employed in maize (Zea mays) and rice (Oryza sativa) cultivation to protect these crops from the phytotoxic effects of certain herbicides. Its mode of action does not involve altering the herbicide's target site but rather enhances the plant's intrinsic detoxification capabilities. This guide elucidates the molecular mechanisms underpinning the safening effect of this compound, focusing on the induction of key detoxification enzymes and pathways. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and the core signaling and metabolic pathways are visualized.

Introduction

The application of herbicides is a cornerstone of modern agriculture for weed management. However, the selectivity of herbicides can be limited, often leading to unintended damage to the crops they are meant to protect. Herbicide safeners are chemical agents that, when applied with a herbicide, selectively protect the crop from injury without compromising the herbicide's efficacy against target weeds. This compound is a prominent safener used in combination with herbicides from the sulfonylurea and aryloxyphenoxypropionate classes. This document provides a detailed technical overview of its mode of action in maize and rice.

Mode of Action: Enhanced Herbicide Metabolism

The primary mechanism by which this compound confers protection to maize and rice is through the accelerated metabolism and detoxification of the herbicide. This process can be broadly categorized into a three-phase detoxification pathway that is naturally present in plants and is significantly upregulated by the safener.

-

Phase I: Modification: In this phase, enzymes such as cytochrome P450 monooxygenases (CYPs) introduce functional groups into the herbicide molecule, rendering it more water-soluble and less toxic.

-

Phase II: Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the modified herbicide with endogenous glutathione (GSH), further increasing its solubility and detoxifying it.

-

Phase III: Sequestration: The conjugated herbicide is then transported and sequestered in the vacuole or apoplast by ATP-binding cassette (ABC) transporters, effectively removing it from metabolically active cellular compartments.

This compound acts as a signaling molecule that induces the expression of genes encoding the key enzymes and transporters involved in these three phases.

Molecular Mechanisms in Maize

In maize, this compound is particularly effective in safening against sulfonylurea herbicides like nicosulfuron and foramsulfuron.[1][2][3] Research has demonstrated that this compound treatment leads to a significant induction of GST and CYP activity.[1][4]

Induction of Detoxification Genes

Studies have identified several specific genes that are upregulated in maize in response to this compound. Notably, the expression of several GST genes, including ZmGSTIV, ZmGST6, and ZmGST31, is significantly increased. Additionally, the gene ZmMRP1, which encodes a multidrug resistance-associated protein (a type of ABC transporter), is also induced, facilitating the sequestration of the detoxified herbicide. This coordinated upregulation of detoxification machinery is central to the safening effect. Some studies also suggest that this compound may enhance herbicide metabolism through P450-independent pathways or by inducing P450 isozymes that are not susceptible to common inhibitors.

Quantitative Data on Safening Effect in Maize

The following table summarizes the quantitative effects of this compound on herbicide tolerance and enzyme activity in maize.

| Parameter | Herbicide | Maize Cultivar | Value (Herbicide Alone) | Value (Herbicide + this compound) | Reference |

| EC50 (mg kg-1) | Nicosulfuron | Zhengdan958 | 18.87 | 249.28 | |

| EC50 (mg kg-1) | Nicosulfuron | Zhenghuangnuo No. 2 | 24.8 | 275.51 | |

| GST Activity (µmol min-1 mg-1 protein) | Nicosulfuron | Zhengdan 958 | ~1.5 (Day 3) | 2.73 (Day 3, this compound alone) | |

| GST Activity (µmol min-1 mg-1 protein) | Nicosulfuron | Zhenghuangnuo No. 2 | ~1.8 (Day 1) | 3.09 (Day 1, this compound alone) |

Molecular Mechanisms in Rice

In rice, this compound and its hydrolysate are used to prevent injury from herbicides such as fenoxaprop-P-ethyl. The safening mechanism mirrors that in maize, relying on the enhanced expression of detoxification-related genes.

Induction of Detoxification Genes

Transcriptomic analyses have revealed that this compound hydrolysate induces a suite of genes involved in herbicide metabolism in rice. Key among these are genes encoding GSTs (GSTU6), UDP-glucosyltransferases (DIMBOA UGT BX8), and ABC transporters (ABCG39). The induction of these genes leads to a more rapid detoxification and removal of the herbicide from active sites within the plant cells.

Quantitative Data on Safening Effect in Rice

The table below presents quantitative data on the protective effects of this compound hydrolysate (IH) against fenoxaprop-P-ethyl (FE) in rice.

| Parameter | Rice Variety | Treatment | Inhibition Rate (%) | Reference |

| Shoot Length | 9311 | FE (45 g a.i. ha-1) | 30.49 | |

| Shoot Length | Meixiangzhan No. 2 | FE (45 g a.i. ha-1) | 64.40 | |

| Fresh Weight | 9311 | FE (45 g a.i. ha-1) | 34.23 | |

| Fresh Weight | Meixiangzhan No. 2 | FE (45 g a.i. ha-1) | 64.50 |

Note: The study demonstrated that the addition of IH significantly alleviated these inhibition rates, though specific quantitative values for the combined treatment were presented graphically.

Visualizing the Mode of Action

The following diagrams illustrate the key pathways and experimental workflows related to the mode of action of this compound.

Caption: Signaling pathway of this compound inducing herbicide detoxification.

Caption: General experimental workflow for studying this compound's safening action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols based on the cited literature for key experiments.

Plant Growth and Treatment

-

Plant Material and Growth Conditions: Maize or rice seeds are surface-sterilized (e.g., with 0.1% HClO for 15 min), washed, and germinated in a controlled environment (e.g., growth chamber at 30°C/28°C day/night, 80% relative humidity, 12-h photoperiod). Seedlings are grown in pots containing a suitable soil mixture or in hydroponic solutions.

-

Herbicide and Safener Application: Herbicides (e.g., nicosulfuron, fenoxaprop-P-ethyl) and this compound are applied at specified growth stages (e.g., three-leaf stage). Chemicals are typically dissolved in a solvent mixture (e.g., DMSO, methyl oleate, and an emulsifier) and applied as a foliar spray. Application rates are based on recommended field doses or experimental concentration ranges. For example, fenoxaprop-P-ethyl at 22.5 or 45 g a.i. ha⁻¹ and this compound hydrolysate at 180 g a.i. ha⁻¹.

Glutathione S-Transferase (GST) Activity Assay

-

Protein Extraction: Plant tissues (e.g., shoots) are harvested at various time points after treatment, frozen in liquid nitrogen, and ground to a fine powder. The powder is homogenized in an extraction buffer (e.g., Tris-HCl buffer, pH 7.8, containing EDTA and PVPP). The homogenate is centrifuged at high speed (e.g., 15,000 g for 20 min at 4°C), and the supernatant is collected as the crude enzyme extract.

-

Enzyme Assay: GST activity is commonly measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate. The reaction mixture contains potassium phosphate buffer, reduced glutathione (GSH), the enzyme extract, and CDNB. The rate of formation of the GSH-DNB conjugate is monitored by measuring the increase in absorbance at 340 nm. One unit of GST activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute. Protein concentration in the extract is determined using a standard method (e.g., Bradford assay) to calculate specific activity (units per mg of protein).

Gene Expression Analysis (Quantitative Real-Time PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method). The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The expression levels of target genes (e.g., ZmGSTs, ZmMRP1, OsGSTU6) are quantified by qRT-PCR using a fluorescent dye like SYBR Green. Gene-specific primers are designed for the target and reference genes (e.g., actin or ubiquitin, for normalization). The PCR reaction is performed in a real-time PCR system, and the relative expression of the target genes is calculated using the 2-ΔΔCt method.

Conclusion

The mode of action of this compound in maize and rice is a well-defined example of chemically induced crop tolerance to herbicides. By activating the plant's own defense and detoxification systems, specifically the upregulation of GSTs, CYPs, and ABC transporters, this compound provides a robust mechanism for metabolizing and sequestering harmful herbicide molecules. This in-depth understanding of its molecular and physiological basis is essential for the continued development of effective and safe crop protection strategies, and it provides a valuable model for researchers in agrochemistry and plant biochemistry. The data and protocols presented herein offer a comprehensive resource for professionals engaged in the study and development of herbicide safeners and related compounds.

References

- 1. Physiological basis for this compound induction of nicosulfuron detoxification in maize hybrids | PLOS One [journals.plos.org]

- 2. Glutathione Transferase Photoaffinity Labeling Displays GST Induction by Safeners and Pathogen Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidpublisher.com [davidpublisher.com]

- 4. Herbicide safener this compound associated with increased Goss's wilt severity in corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Isoxadifen-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxadifen-ethyl (ethyl 4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylate) is a crucial herbicide safener, widely used in agriculture to protect crops like corn and rice from herbicide-induced injury. Understanding its environmental fate—how it behaves and breaks down in soil and water—is critical for assessing its environmental risk profile. This technical guide provides an in-depth overview of the degradation pathways of this compound, focusing on hydrolysis, photolysis, and microbial metabolism. It summarizes key quantitative data, details the experimental protocols used for its study, and presents visual diagrams of its degradation pathways and experimental workflows to offer a comprehensive resource for environmental scientists and researchers.

Introduction

This compound (CAS No. 163520-33-0) is an agrochemical that enhances crop tolerance to certain herbicides by accelerating the herbicide's metabolic detoxification within the plant.[1][2] While its efficacy as a safener is well-documented, its behavior and persistence in the environment are key areas of scientific and regulatory scrutiny. The principal routes of dissipation for this compound in the environment include chemical hydrolysis and microbial degradation.[3][4] This guide synthesizes available data on these processes to provide a clear picture of its environmental persistence and transformation.

Chemical and Physical Properties

A baseline understanding of this compound's properties is essential for interpreting its environmental behavior.

| Property | Value | Source |

| IUPAC Name | ethyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate | [5] |

| CAS Number | 163520-33-0 | |

| Molecular Formula | C₁₈H₁₇NO₃ | |

| Molar Mass | 295.33 g/mol | |

| Water Solubility | 1.06 mg/L (at 20°C) | |

| Vapor Pressure | 2.2 x 10⁻⁶ Pa (at 20°C) | |

| Log Kₒw | 3.80 (at 20°C) |

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, are fundamental to determining the persistence of this compound in aquatic environments.

Hydrolysis

Hydrolysis is the primary abiotic degradation pathway for this compound. The process involves the cleavage of the ethyl ester bond to form its corresponding carboxylic acid metabolite, 4,5-dihydro-5,5-diphenyl-3-isoxazolecarboxylic acid (known as Isoxadifen acid or by its code AE F129431). This reaction is highly dependent on pH, with degradation occurring most rapidly under basic (alkaline) conditions. Under acidic conditions, the compound is significantly more persistent.

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light. Studies on this compound have shown that it is stable to photolysis in water. This indicates that direct degradation by sunlight is not a significant environmental dissipation route for this compound.

Biotic Degradation

The action of microorganisms in soil and aquatic systems is a critical factor in the degradation of this compound.

Aerobic and Anaerobic Soil Metabolism

In soil environments, this compound is rapidly degraded by microbial action under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. The degradation half-life in aerobic soil metabolism studies is consistently short, often on the order of one day or less. Similar rapid degradation is observed in anaerobic soil studies. The primary degradation product in soil is the same as in hydrolysis: the acid metabolite AE F129431.

Aerobic Aquatic (Water-Sediment) Metabolism

In aerobic aquatic systems, which include both water and sediment phases, this compound also degrades rapidly. Studies show a similar pattern to soil metabolism, where the parent compound is quickly converted to the acid metabolite AE F129431 with a half-life of two days or less.

Summary of Environmental Fate Data

The following tables summarize the quantitative data available for the degradation half-lives (DT₅₀) of this compound in various environmental compartments.

Table 1: Abiotic Degradation of this compound

| Degradation Process | Compartment | Conditions | DT₅₀ (days) | Reference |

| Hydrolysis | Water | Acidic pH | 98 | |

| Water | Neutral pH (7) | 2.3 | ||

| Water | Basic pH | 0.02 | ||

| Photolysis | Water | pH 7 | Stable |

Table 2: Biotic Degradation of this compound

| Degradation Process | Compartment | Conditions | DT₅₀ (days) | Reference |

| Metabolism | Soil | Aerobic | < 3 (typically ≤ 1) | |

| Soil | Anaerobic | 2.1 | ||

| Water-Sediment System | Aerobic | ≤ 2 |

Degradation Pathway and Metabolites

The degradation of this compound proceeds primarily through the hydrolysis of the ester functional group, leading to the formation of its major metabolite, Isoxadifen acid (AE F129431). In certain crops like rice, other metabolites such as AE C637375 have also been identified as residues of concern. The U.S. EPA also considers the metabolites AE F129431, AE C637375, and AE C642961 in drinking water risk assessments.

Caption: Degradation pathway of this compound to its major metabolites.

Experimental Protocols

The environmental fate of this compound is typically investigated using standardized international guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis (OECD 111)

This study determines the rate of abiotic hydrolysis as a function of pH.

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4 (acidic), 7 (neutral), and 9 (basic).

-

Procedure: A known concentration of this compound (often ¹⁴C-radiolabelled for ease of tracking) is added to the buffer solutions. The solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photolysis.

-

Sampling and Analysis: Aliquots are taken at predefined intervals and analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric and/or mass spectrometry (LC-MS) detection to quantify the concentration of the parent compound and identify major hydrolysis products.

-

Endpoint: The rate of hydrolysis is determined, and the half-life (DT₅₀) is calculated for each pH level.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline is used to assess the rate and pathway of biodegradation in soil.

-

Test System: Fresh soil samples of varying texture and organic matter content are used. For aerobic studies, the soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and exposed to air. For anaerobic studies, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment after an initial aerobic phase.

-

Procedure: Radiolabelled this compound is applied to the soil samples. The samples are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. Volatile degradation products, such as ¹⁴CO₂, are captured in traps.

-

Sampling and Analysis: Soil samples are collected at various time points. They undergo solvent extraction, and the extracts are analyzed by techniques like HPLC or Thin-Layer Chromatography (TLC) to separate and quantify the parent substance and its metabolites. Non-extractable (bound) residues are quantified by combustion analysis.

-

Endpoint: Degradation rates (DT₅₀) for the parent compound and formation/decline rates for major metabolites are calculated. A mass balance is performed to account for all applied radioactivity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a soil metabolism study.

Caption: Typical experimental workflow for an OECD 307 soil metabolism study.

Conclusion

The environmental fate of this compound is characterized by rapid degradation under most relevant environmental conditions. Its primary degradation pathway is the pH-dependent hydrolysis of the ethyl ester, a process that is significantly accelerated by microbial activity in both soil and aquatic systems. The resulting main metabolite, Isoxadifen acid (AE F129431), is the principal transformation product. This compound is considered stable to photolysis, making this a negligible route of dissipation. The consistently short half-lives observed in soil and water-sediment systems (typically less than three days) indicate a low potential for persistence and long-range transport of the parent molecule in the environment.

References

Isoxadifen-ethyl: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxadifen-ethyl is a critical herbicide safener, developed to protect cereal crops from the phytotoxic effects of certain herbicides, thereby enhancing weed control efficacy and crop yield. This technical guide provides an in-depth overview of the discovery and development history of this compound, its chemical synthesis, and its molecular mechanism of action. Detailed experimental protocols for key bioassays and enzymatic assays are provided, along with a comprehensive summary of quantitative data. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with this compound's function through detailed diagrams.

Discovery and Development History

This compound was first developed by Hoechst Schering AgrEvo GmbH, which later became part of Bayer CropScience. The initial research was driven by the need to improve the selectivity of herbicides in major cereal crops. The commercially available amorphous form of this compound was described in U.S. Patent No. 5,516,750.[1] A key breakthrough in its development was the creation of a stable crystalline form, which addressed the instability of the amorphous state in formulations.[1]

Key Milestones:

-

1996: U.S. Patent 5,516,750 granted to Hoechst Schering AgrEvo GmbH, describing substituted isoxazolines, including this compound, and their use as herbicide safeners.[1]

-

Early 2000s: Aventis CropScience (successor to Hoechst Schering AgrEvo) conducts studies and seeks regulatory approval for the use of this compound with various herbicides.

-

2018: A patent for a stable crystalline form of this compound is granted, improving its formulation stability.[1]

Chemical Synthesis

The synthesis of this compound has been approached through several methods, with the core reaction typically involving the cycloaddition of a substituted ethylene derivative with a chloro-oximinoacetate.

General Synthesis Route

A common synthetic pathway involves the reaction of 1,1-diphenylethylene with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a base, such as triethylamine or an alkali metal compound.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a reaction vessel, dissolve 1,1-diphenylethylene and an alkali metal compound (e.g., sodium bicarbonate) in a suitable solvent such as dichloromethane, isopropanol, or methanol.

-

Addition of Reactant: Slowly add ethyl 2-chloro-2-(hydroxyimino)acetate to the reaction mixture. The molar ratio of 1,1-diphenylethylene to ethyl 2-chloro-2-(hydroxyimino)acetate is typically in the range of 1:1 to 1:3.

-

Reaction Conditions: Maintain the reaction temperature between 15°C and 150°C, with a preferred range of 50°C to 80°C, for a sufficient period to ensure completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture and acidify it to precipitate the product.

-

Purification: Isolate the crude product by filtration and purify it further by recrystallization or column chromatography to yield this compound.

Mechanism of Action

This compound functions as a herbicide safener by stimulating the plant's own defense mechanisms, specifically by enhancing the expression and activity of detoxification enzymes. This leads to a more rapid metabolism of the herbicide in the crop plant, preventing it from reaching phytotoxic levels, while the weed remains susceptible. The primary enzymes induced by this compound are Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).

Signaling Pathway for Detoxification Gene Induction

While the precise signaling cascade initiated by this compound is not fully elucidated, it is understood to involve the upregulation of genes encoding for detoxification enzymes. It is hypothesized that this compound or its metabolites may act as signaling molecules that trigger a response similar to the plant's natural defense against xenobiotics.

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification.

Quantitative Data

The efficacy of this compound as a safener is demonstrated by a significant increase in the herbicide concentration required to cause a 50% reduction in plant growth (EC50) when it is co-applied with the herbicide.

| Herbicide | Crop | Parameter | Without this compound | With this compound | Reference |

| Nicosulfuron | Maize (cv. Zhengdan958) | EC50 (mg/kg) | 18.87 | 249.28 | |

| Nicosulfuron | Maize (cv. Zhenghuangnuo No. 2) | EC50 (mg/kg) | 24.8 | 275.51 |

Table 1: Effect of this compound on the EC50 of Nicosulfuron in Maize

The induction of detoxification enzymes by this compound has also been quantified.

| Crop | Enzyme | Treatment | Activity (relative to control) | Time Point | Reference |

| Maize (cv. Zhenghuangnuo No. 2) | GST | This compound | Significantly enhanced | 4 hours | |

| Maize (cv. Zhengdan 958) | GST | This compound | Significantly enhanced | 12 hours |

Table 2: Induction of Glutathione S-transferase (GST) Activity by this compound in Maize

Experimental Protocols

Herbicide Safener Bioassay

This protocol is designed to assess the ability of a safener to protect a crop from herbicide injury.

Caption: General workflow for a herbicide safener bioassay.

Detailed Methodology:

-

Plant Growth: Grow crop seedlings (e.g., maize) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C, 16h photoperiod).

-

Treatment Application: At the 2-3 leaf stage, apply the herbicide and this compound solutions using a laboratory sprayer. Treatments should include a range of herbicide concentrations with and without a fixed concentration of this compound.

-

Data Collection: After a set period (e.g., 14 days), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Measure plant height and harvest the above-ground biomass to determine fresh and dry weights.

-

Data Analysis: Use the collected data to perform a dose-response analysis and calculate the EC50 values for the herbicide with and without the safener.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the activity of GST by quantifying the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Detailed Methodology:

-

Enzyme Extraction: Homogenize plant tissue (e.g., maize leaves) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Assay Mixture: In a microplate well, combine the enzyme extract with a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a microplate reader. The rate of increase in absorbance is proportional to the GST activity.

-

Calculation: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione.

Cytochrome P450 (P450) Activity Assay

The activity of P450 enzymes can be determined by measuring the metabolism of a specific substrate. For example, the O-demethylation of a substrate can be quantified.

Detailed Methodology:

-

Microsome Isolation: Isolate microsomes from plant tissue, as P450 enzymes are membrane-bound. This involves differential centrifugation of the tissue homogenate.

-

Reaction: Incubate the isolated microsomes with a P450 substrate (e.g., a fluorescent probe or a radiolabeled compound) and NADPH in a suitable buffer.

-

Product Quantification: After a specific incubation time, stop the reaction and quantify the amount of product formed. This can be done using HPLC, LC-MS, or by measuring fluorescence, depending on the substrate used.

-

Activity Calculation: Express the P450 activity as the rate of product formation per unit of protein per unit of time (e.g., pmol/min/mg protein).

Conclusion

This compound is a highly effective herbicide safener that plays a crucial role in modern agriculture. Its discovery and development have enabled the use of highly effective herbicides in sensitive crops, thereby improving weed management and crop yields. The mechanism of action, centered on the induction of the plant's own detoxification pathways, is a testament to the intricate biochemical interactions that can be harnessed for crop protection. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working in the field of agrochemical development and plant science. Further research into the specific signaling pathways activated by this compound could lead to the development of even more effective and selective safeners in the future.

References

Isoxadifen-ethyl: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxadifen-ethyl is a chemical compound widely utilized in agriculture as a herbicide safener. Its primary function is to protect crops from the phytotoxic effects of certain herbicides, thereby enhancing the selectivity and efficacy of weed management strategies. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, analytical determination, and mechanism of action of this compound, with a focus on its role in inducing herbicide detoxification pathways in plants.

Core Molecular and Physical Properties

This compound, a member of the isoxazoline class of compounds, possesses specific physicochemical properties that are crucial for its biological activity and environmental fate.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 295.33 g/mol | [1][2] |

| CAS Number | 163520-33-0 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85-89 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like acetone, methanol, and ethanol. |

Synthesis of this compound

The synthesis of this compound typically involves a cycloaddition reaction. Several patented methods exist, with variations in reactants, solvents, and reaction conditions. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods described in patent literature.

Materials:

-

1,1-Diphenylethylene

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Triethylamine or an alkali metal compound (e.g., sodium bicarbonate)

-

Anhydrous ether or dichloromethane

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., n-heptane, ethyl acetate) or recrystallization (e.g., methanol)

Procedure:

-

In a reaction vessel, dissolve 1,1-diphenylethylene and the base (e.g., triethylamine) in an appropriate anhydrous organic solvent (e.g., ether) at 0°C.

-

Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate dissolved in the same solvent to the reaction mixture over a period of approximately two hours, while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for one hour. Alternatively, the reaction can be conducted at elevated temperatures (e.g., 60-70°C) depending on the chosen base and solvent system.

-

Upon completion of the reaction, add water to the mixture.

-

Extract the aqueous mixture with an organic solvent (e.g., ether).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a mixture of n-heptane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.

Analytical Determination of this compound

The quantification of this compound residues in environmental and biological samples is crucial for regulatory and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.

Experimental Protocol: Determination of this compound in Maize by GC-MS

This protocol provides a method for the extraction and analysis of this compound from a plant matrix.

Materials and Equipment:

-

Maize sample (e.g., leaves, grain)

-

Acetonitrile

-

Sodium chloride

-

Anhydrous sodium sulfate

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

1. Sample Extraction: a. Homogenize a known weight of the maize sample with acetonitrile. b. Filter the homogenate and re-extract the solid residue with acetonitrile. c. Combine the filtrates.

2. Liquid-Liquid Partitioning: a. To an aliquot of the acetonitrile extract, add sodium chloride and water. b. Shake the mixture vigorously and allow the layers to separate. c. Collect the upper acetonitrile layer.

3. Drying and Concentration: a. Dry the acetonitrile extract over anhydrous sodium sulfate. b. Filter the extract and concentrate it using a rotary evaporator at a temperature below 40°C.

4. GC-MS Analysis: a. Reconstitute the residue in a suitable solvent (e.g., a mixture of acetonitrile and toluene). b. Inject an aliquot of the sample into the GC-MS system. c. GC Conditions (example):

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

- Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 10 min.

- Injector Temperature: 250°C

- Carrier Gas: Helium d. MS Conditions (example):

- Ionization Mode: Electron Ionization (EI)

- Acquisition Mode: Selected Ion Monitoring (SIM)

- Monitoring Ions: Specific ions for this compound (e.g., m/z 295, 194, 165) should be selected for quantification and confirmation.

5. Quantification: a. Prepare a calibration curve using standard solutions of this compound. b. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mechanism of Action: Herbicide Safening

This compound enhances crop tolerance to certain herbicides by stimulating the plant's natural detoxification pathways. This involves the upregulation of genes encoding key detoxification enzymes, primarily glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).

Caption: Mechanism of action of this compound as a herbicide safener.

Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay in Maize Seedlings

This protocol outlines a method to measure the effect of this compound on GST activity in maize seedlings.

Materials and Equipment:

-

Maize seeds

-

This compound solution

-

Herbicide solution (optional, for co-treatment)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

Reduced glutathione (GSH) solution

-

Spectrophotometer

-

Mortar and pestle or homogenizer

-

Centrifuge

Procedure:

-

Plant Treatment: a. Germinate maize seeds and grow them to a suitable stage (e.g., two-leaf stage). b. Treat the seedlings with a solution of this compound at a predetermined concentration. A control group should be treated with a blank solution. c. If investigating the interaction with a herbicide, include treatment groups with the herbicide alone and a combination of the herbicide and this compound. d. Harvest the plant tissue (e.g., leaves) after a specific treatment period.

-

Enzyme Extraction: a. Homogenize the harvested plant tissue in cold phosphate buffer. b. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to remove cell debris. c. Collect the supernatant, which contains the crude enzyme extract.

-

GST Activity Assay: a. Prepare a reaction mixture containing phosphate buffer, CDNB solution, and GSH solution. b. Equilibrate the reaction mixture and the enzyme extract to a constant temperature (e.g., 25°C). c. To initiate the reaction, add a small volume of the enzyme extract to the reaction mixture. d. Immediately measure the change in absorbance at 340 nm over a period of time (e.g., 5 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of the GSH-CDNB conjugate. e. A blank reaction without the enzyme extract should be run to correct for any non-enzymatic reaction.

-

Calculation of GST Activity: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min). b. Use the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity, typically expressed as µmol of product formed per minute per milligram of protein.

Conclusion

This compound is a valuable tool in modern agriculture, enabling the safe and effective use of herbicides for weed control. A thorough understanding of its chemical properties, synthesis, and particularly its mechanism of action at the molecular level is essential for optimizing its application and for the development of new, more effective crop protection strategies. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the fields of agrochemistry, plant science, and drug development.

References

Methodological & Application

Application Note: Quantification of Isoxadifen-ethyl in Soil Using QuEChERS Extraction with LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxadifen-ethyl is an herbicide safener used in agriculture to protect crops from the phytotoxic effects of certain herbicides.[1][2] Its presence and persistence in soil are of environmental and food safety concern, necessitating robust and sensitive analytical methods for its quantification. This application note provides a detailed protocol for the determination of this compound in soil samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method offers a simple, fast, and cost-effective approach for the extraction of a wide range of pesticide residues from complex matrices like soil.[3][4][5]

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in soil.

Detailed Protocols

Sample Preparation

-

Collect representative soil samples from the upper 10-20 cm layer.

-

Air-dry the soil samples at room temperature (e.g., 30°C for 24 hours) and remove any stones or plant debris.

-

Sieve the dried soil through a 2 mm mesh screen to ensure homogeneity.

-

Store the prepared soil samples in sealed containers at 4°C until extraction.

QuEChERS Extraction Protocol

This protocol is a modification of the original QuEChERS method, adapted for soil matrices.

Materials:

-

Homogenized soil sample

-

Acetonitrile (ACN), HPLC grade

-

QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride)

-

50 mL polypropylene centrifuge tubes

Procedure:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

For dry soil, add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salts.

-

Immediately cap the tube and shake vigorously for at least 2 minutes, either manually or using a mechanical shaker. This ensures thorough mixing and extraction of the analyte from the soil matrix.

-

Centrifuge the tube for 5 minutes at a minimum of 3000 rcf. This will separate the acetonitrile supernatant from the solid soil matrix.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing interfering matrix components.

Materials:

-

Acetonitrile supernatant from the extraction step

-

d-SPE tubes containing primary secondary amine (PSA) and C18 sorbents

-

Anhydrous magnesium sulfate (may be included in the d-SPE tube)

Procedure:

-

Transfer 1 mL of the acetonitrile supernatant from the extraction step into a d-SPE cleanup tube.

-

Vortex the d-SPE tube for 30 seconds to ensure the sorbents are well-dispersed in the extract.

-

Centrifuge the tube at ≥ 5000 rcf for 2 minutes.

-

Carefully collect the purified supernatant.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Instrumentation:

-

HPLC system with a C18 reverse-phase column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Typical LC-MS/MS Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-20 µL |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Gradient Program: A typical gradient might start at 10% B, ramp up to 100% B over several minutes, hold for a few minutes, and then return to initial conditions for column re-equilibration.

MS/MS Transitions for this compound: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. These transitions are then used in MRM mode for selective and sensitive quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides, including this compound, in soil using QuEChERS and chromatographic methods. The values are indicative and may vary depending on the specific instrumentation and matrix conditions.

| Parameter | Value Range | Reference |

| Limit of Detection (LOD) | 0.01 mg/kg | |

| Limit of Quantification (LOQ) | 0.05 mg/kg | |

| Mean Recovery | 76% - 86% | |

| Precision (RSD) | 3% - 11% | |

| Linearity (r²) | > 0.99 |

Note: The data presented is based on a study analyzing this compound in rice commodities, which involves similar extraction and analytical principles applicable to soil matrices. Multi-residue methods in soil generally show recoveries between 70-120% and relative standard deviations (RSDs) below 20%.

Conclusion

The described method, combining QuEChERS extraction with d-SPE cleanup and LC-MS/MS analysis, provides a robust, efficient, and sensitive approach for the quantification of this compound in soil. This protocol is suitable for routine monitoring, environmental fate studies, and risk assessment of this herbicide safener in agricultural and environmental matrices. The use of the QuEChERS methodology significantly reduces sample preparation time and solvent consumption, aligning with the principles of green analytical chemistry.

References

Application Notes and Protocols for Isoxadifen-ethyl Residue Analysis

This document provides detailed methodologies for the quantitative determination of Isoxadifen-ethyl residues in various matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note describes a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is suitable for determining the purity of this compound and can be adapted for residue analysis in various sample matrices. For mass spectrometry compatible applications, the mobile phase modifier should be switched from phosphoric acid to formic acid.[1] This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]

Experimental Protocol:

A detailed experimental protocol for the HPLC analysis of this compound is provided below.

1. Instrumentation and Columns:

-

HPLC system with a UV detector or a Mass Spectrometer (MS).

-

Recommended Column: Newcrom R1 reverse-phase column or a Chromolith® Performance RP-18e (4.6x100 mm, 2µm particle size).[1][2]

2. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Formic acid (for MS applications).[1]

-

This compound analytical standard with a certified purity.

3. Sample Preparation (General Procedure): A generic sample preparation workflow is outlined below. Specific matrix-based procedures for soil and water are also provided.

Caption: General workflow for HPLC sample preparation.

3.1. Soil Sample Preparation:

-

Air-dry the soil sample at ambient temperature to minimize contamination and avoid excessive heat.

-

Grind the dried soil sample and pass it through a 2 mm sieve to ensure homogeneity.

-

Weigh a representative subsample of the sieved soil.

-

Extract the soil sample with a suitable solvent such as acetonitrile or methanol. The extraction can be enhanced by ultrasonication.

-

Filter the extract to remove particulate matter.

-

Proceed with a clean-up step, such as solid-phase extraction (SPE), if necessary to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the mobile phase before injection.

3.2. Water Sample Preparation:

-

Acidify the water sample.

-

Perform a liquid-liquid extraction (LLE) with a solvent like methylene chloride or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

4. Chromatographic Conditions:

| Parameter | Condition 1 (General Purpose) | Condition 2 (Purity Determination) | Condition 3 (Metabolite Analysis) |

| Column | Newcrom R1 | Chromolith® Performance RP-18e, 4.6x100 mm, 2µm | ODS column (250 mm x 4.5 mm), Lichrocart Purospher RP18 |

| Mobile Phase | A: AcetonitrileB: Water with Phosphoric Acid (or Formic Acid for MS) | A: WaterB: Acetonitrile | A: AcetonitrileB: 0.01M Formic acid aqueous solution |

| Gradient | Isocratic or Gradient (details to be optimized based on separation) | 0 min: 80% A, 20% B7 min: 0% A, 100% B | 0-0.2 min: 85% A3 min: 90% A15 min: 85% A |

| Flow Rate | To be optimized (typically 0.5 - 1.5 mL/min) | 2.0 mL/min | 0.9 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | 30 °C | Not Specified |

| Injection Volume | To be optimized (typically 5 - 20 µL) | Not Specified | 50 µL |

| Detector | UV (wavelength to be optimized) or MS | UV (wavelength to be optimized) | MS (Electrospray, Positive Polarity) |

5. Method Validation:

A summary of validation parameters for an HPLC method for this compound and its metabolites in rice commodities is presented below.

| Parameter | Result |

| Linearity | 0.03, 0.10, 0.50, and 1.0 µg/mL |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.05 mg/kg |

| Accuracy (Mean Recovery) | Parent Compounds: 76–86%Metabolites: 90–103% |

| Precision (RSD) | Parent Compounds: 3–11%Metabolites: 6–17% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This application note details a GC-MS method for the determination of this compound residues, particularly in complex matrices like agricultural products. The method utilizes a robust extraction and clean-up procedure followed by sensitive and selective detection by mass spectrometry in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Experimental Protocol:

A detailed experimental protocol for the GC-MS analysis of this compound is provided below.

1. Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Recommended Column: HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent.

2. Reagents and Standards:

-

Acetonitrile (pesticide residue grade).

-

Acetone (pesticide residue grade).

-

Cyclohexane (pesticide residue grade).

-

Ethyl acetate (pesticide residue grade).

-

Hydrochloric acid.

-

This compound analytical standard.

3. Sample Preparation (QuEChERS-based method for Rice): The following workflow illustrates a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

Caption: GC-MS sample preparation workflow for rice.

-

Weigh 25.0 g of the homogenized sample into a centrifuge tube.

-

Add 80 mL of a mixture of acetonitrile and 0.1 M hydrochloric acid (80:20 v/v).

-

Shake vigorously for 10 minutes at room temperature.

-

Filter the suspension through a paper filter using a Buchner funnel.

-

Wash the filter twice with 5 mL of acetone.

-

Load the filtrate onto a ChemElut column and elute with 150 mL of a cyclohexane and ethyl acetate mixture.

-

Concentrate the eluate to dryness using a rotary evaporator.

-

Reconstitute the dry residue in 1 mL of an internal standard solution.

-

Transfer to a vial for GC-MS analysis.

4. GC-MS Parameters:

| Parameter | Condition |

| Column | HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness) |

| Carrier Gas | Helium at a flow rate of 1 mL/min |

| Injection Mode | Splitless (split open after 50 sec) |

| Injection Volume | 1 µL |

| Injector Temperature | Not Specified (typically 250-280 °C) |

| Oven Temperature Program | 100 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 10 min |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| MS Acquisition Mode | Single Ion Monitoring (SIM) |

| Monitored Ion (m/z) | 294 |

5. Method Validation:

Validation data for the GC-MS analysis of this compound in rice commodities is summarized below.

| Parameter | Result |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.05 mg/kg |

| Accuracy (Mean Recovery) | 76–86% |

| Precision (RSD) | 3–11% |

References

Application Notes and Protocols for the Formulation Development and Stability Testing of Isoxadifen-ethyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and stability testing of formulations containing Isoxadifen-ethyl, a herbicide safener used to protect crops from herbicide injury. The following sections detail formulation strategies, experimental protocols for preparation and analysis, and stability testing guidelines to ensure product quality and efficacy.

Introduction to this compound

This compound is the ethyl ester of isoxadifen and functions as a herbicide safener, particularly in conjunction with herbicides like fenoxaprop-P-ethyl and iodosulfuron-methyl-sodium.[1] Its primary role is to enhance the metabolic detoxification of herbicides in crops, thereby protecting them from phytotoxicity.[2] The amorphous form of this compound has been found to be unstable, particularly susceptible to hydrolysis.[3] Consequently, a more stable crystalline form is preferred for formulation development.[3]

Chemical and Physical Properties of this compound:

| Property | Value |

| IUPAC Name | ethyl 5,5-diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylate |

| CAS Number | 163520-33-0 |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol [4] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 87-88 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like acetone and methanol. |

Mechanism of Action as a Herbicide Safener

This compound protects crops by inducing the expression of genes involved in herbicide detoxification. This leads to an enhanced rate of metabolism of the herbicide within the crop plant, preventing it from reaching phytotoxic levels. The primary metabolic pathways stimulated include:

-

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the herbicide, rendering it more water-soluble and less toxic.

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the oxidation and detoxification of a wide range of xenobiotics, including herbicides.

The safener is metabolized in the plant to its active form, the free acid (4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid), which then triggers the downstream detoxification pathways.

Formulation Development

The development of a stable and effective formulation is critical for the successful application of this compound. Common formulation types for this compound include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-dispersible Granules (WG).

Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredient in a water-immiscible solvent with the addition of emulsifiers. When diluted with water, they form a stable emulsion.

Table 1: Example of an Emulsifiable Concentrate (EC) Formulation for this compound

| Component | Function | Concentration (% w/w) |

| This compound, crystalline | Active Ingredient | 10.0 |

| Aromatic solvent (e.g., Solvesso™ 150) | Solvent | 65.0 |

| Anionic emulsifier (e.g., Calcium dodecylbenzene sulfonate) | Emulsifier | 5.0 |

| Non-ionic emulsifier (e.g., Castor oil ethoxylate) | Emulsifier | 10.0 |

| Stabilizer (e.g., Epoxidized soybean oil) | Stabilizer | 5.0 |

| Co-solvent (e.g., N-Methyl-2-pyrrolidone) | Co-solvent | 5.0 |

Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of the solid active ingredient in water.

Table 2: Example of a Suspension Concentrate (SC) Formulation for this compound

| Component | Function | Concentration (% w/w) |

| This compound, crystalline | Active Ingredient | 25.0 |

| Propylene glycol | Antifreeze | 5.0 |

| Polymeric dispersant | Dispersant | 3.0 |

| Wetting agent | Wetting Agent | 2.0 |

| Xanthan gum | Rheology Modifier | 0.2 |

| Silicone-based anti-foaming agent | Anti-foaming Agent | 0.3 |

| Biocide | Preservative | 0.1 |

| Water | Carrier | to 100 |

Water-dispersible Granule (WG) Formulation

WG formulations are granular products that disintegrate and disperse in water to form a suspension.

Table 3: Example of a Water-dispersible Granule (WG) Formulation for this compound

| Component | Function | Concentration (% w/w) |

| This compound, crystalline | Active Ingredient | 50.0 |

| Lignosulfonate dispersant | Dispersant | 10.0 |

| Naphthalene sulfonate condensate | Wetting Agent | 5.0 |

| Kaolin | Carrier/Filler | 33.0 |

| Polyvinylpyrrolidone | Binder | 2.0 |

Experimental Protocols

Formulation Preparation Workflow

Protocol 4.1.1: Preparation of an Emulsifiable Concentrate (EC)

-

In a suitable vessel, add the aromatic solvent and co-solvent.

-

While stirring, slowly add the crystalline this compound until fully dissolved.

-

Add the anionic and non-ionic emulsifiers and the stabilizer to the solution.

-

Continue to mix until a homogenous solution is obtained.

-

Filter the final product to remove any undissolved particles.

Protocol 4.1.2: Preparation of a Suspension Concentrate (SC)

-

In a mixing vessel, prepare the aqueous phase by dissolving the propylene glycol, polymeric dispersant, and wetting agent in water.

-

Slowly add the crystalline this compound to the aqueous phase while mixing at high shear to form a slurry.

-